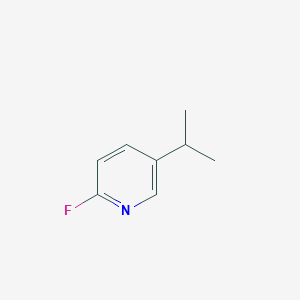

2-Fluoro-5-isopropylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-propan-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUDTBPIZLFHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298370 | |

| Record name | 2-Fluoro-5-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108725-56-9 | |

| Record name | 2-Fluoro-5-(1-methylethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1108725-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-isopropylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

Physicochemical Properties of 2-Fluoro-5-isopropylpyridine (Predicted)

While experimental data for 2-Fluoro-5-isopropylpyridine is not widely available, we can predict its key physicochemical properties based on structurally related and well-characterized analogs. These estimations are valuable for designing synthetic routes and anticipating the compound's behavior in various chemical and biological systems.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₈H₁₀FN | |

| Molecular Weight | 139.17 g/mol | |

| Boiling Point | ~170-180 °C | Extrapolated from 2-fluoropyridine (126 °C) and considering the addition of an isopropyl group. |

| Density | ~1.05 g/mL at 25 °C | Based on the density of similar substituted fluoropyridines. |

| Refractive Index | ~1.48 at 20 °C | Inferred from related compounds like 2-fluoro-5-methylpyridine (n20/D 1.4730). |

| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF). Limited solubility in water. | General solubility characteristics of similar aromatic compounds. |

Proposed Synthesis of 2-Fluoro-5-isopropylpyridine

A robust and efficient synthesis of 2-Fluoro-5-isopropylpyridine can be designed based on established methodologies for the preparation of substituted fluoropyridines. A plausible and versatile approach involves a Suzuki coupling reaction, a powerful cross-coupling method in organic synthesis.

Synthetic Workflow Diagram

Caption: Proposed synthetic route to 2-Fluoro-5-isopropylpyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Fluoro-5-bromopyridine via the Balz-Schiemann Reaction

This reaction is a well-established method for introducing a fluorine atom onto an aromatic ring via a diazonium salt intermediate.

-

Diazotization:

-

Suspend 2-amino-5-bromopyridine (1.0 eq) in a solution of tetrafluoroboric acid (HBF₄, ~48% in water, 2.5 eq).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium tetrafluoroborate salt.

-

-

Thermal Decomposition:

-

Filter the precipitated diazonium salt and wash it with cold diethyl ether.

-

Carefully dry the salt under vacuum.

-

Gently heat the dry diazonium salt in a suitable high-boiling solvent (e.g., toluene or xylene) until nitrogen evolution ceases. The thermal decomposition will yield 2-fluoro-5-bromopyridine.

-

-

Purification:

-

After cooling, dilute the reaction mixture with a suitable organic solvent and wash with an aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to obtain pure 2-fluoro-5-bromopyridine.

-

Causality Behind Experimental Choices:

-

The use of tetrafluoroboric acid is crucial as it forms a relatively stable diazonium tetrafluoroborate salt, which upon heating, decomposes to the desired fluorinated pyridine.

-

Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

-

The choice of a high-boiling, inert solvent for the decomposition step ensures a controlled reaction rate.

Step 2: Suzuki Coupling of 2-Fluoro-5-bromopyridine with an Isopropylboronic Acid Derivative

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction ideal for forming carbon-carbon bonds.

-

Reaction Setup:

-

In a reaction vessel, combine 2-fluoro-5-bromopyridine (1.0 eq), isopropylboronic acid or a suitable ester derivative (e.g., isopropylboronic acid pinacol ester, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and a base (e.g., potassium carbonate or cesium carbonate, 2.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

-

Reaction Execution:

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel to yield pure 2-fluoro-5-isopropylpyridine.

-

Causality Behind Experimental Choices:

-

A palladium catalyst, typically with phosphine ligands, is essential for the catalytic cycle of the Suzuki reaction.

-

The base is required to activate the boronic acid derivative for transmetalation to the palladium center.

-

An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Applications in Drug Discovery and Development

The unique combination of a fluorine atom and an isopropyl group on a pyridine scaffold makes 2-Fluoro-5-isopropylpyridine a highly attractive building block for medicinal chemists.

-

Metabolic Stability: The strong C-F bond can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

-

Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency.

-

Modulation of Physicochemical Properties: The isopropyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. The fluorine atom can also modulate the pKa of the pyridine nitrogen, influencing the compound's solubility and ionization state at physiological pH.

Conceptual Role as a Pharmacophore

Caption: Conceptual illustration of 2-Fluoro-5-isopropylpyridine as a pharmacophore.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Fluoro-5-isopropylpyridine is not available, the safety precautions should be based on the known hazards of similar fluorinated pyridines.

-

Hazard Classification (Predicted):

-

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Use in a well-ventilated area, preferably in a fume hood.

-

-

Handling and Storage:

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a dry and well-ventilated place.

-

-

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

Conclusion

2-Fluoro-5-isopropylpyridine represents a valuable, albeit underexplored, building block for the synthesis of novel chemical entities with potential therapeutic applications. The synthetic route outlined in this guide provides a practical approach for its preparation. The strategic incorporation of the fluoro and isopropyl groups is anticipated to confer advantageous physicochemical and pharmacological properties, making it a compound of significant interest for researchers and scientists in the field of drug discovery and development. As with any novel compound, thorough characterization and safety evaluation are paramount before its application in biological systems.

References

-

PubChem. 2-Fluoro-5-nitropyridine. National Center for Biotechnology Information. [Link]

-

Fluorine Notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]

-

BuyersGuideChem. 2-Fluoro-5-nitropyridine. [Link]

-

Papapyridine. 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine. [Link]

-

PubChem. 2-Fluoropyridine. National Center for Biotechnology Information. [Link]

- Google Patents. Preparation method of fluoropyridine compounds.

-

CNKI. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]

-

National Center for Biotechnology Information. 2-Fluoro-5-(4-fluorophenyl)pyridine. [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-isopropylpyridine

For researchers, chemists, and professionals in drug development, a comprehensive understanding of a molecule's physical properties is fundamental to its application. This guide provides a detailed examination of 2-Fluoro-5-isopropylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages predictive modeling and a comparative analysis of structurally similar compounds to offer a robust estimation of its physicochemical characteristics.

Introduction to 2-Fluoro-5-isopropylpyridine

2-Fluoro-5-isopropylpyridine belongs to the class of fluorinated heterocyclic compounds. The introduction of a fluorine atom to an organic molecule can significantly alter its properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridine scaffold itself is a ubiquitous feature in a vast array of pharmaceuticals and functional materials. The combination of the electronegative fluorine atom at the 2-position and the alkyl isopropyl group at the 5-position suggests a unique electronic and steric profile that warrants investigation.

The molecular structure of 2-Fluoro-5-isopropylpyridine is presented below.

Caption: Molecular Structure of 2-Fluoro-5-isopropylpyridine.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational methods provide reliable estimates of a molecule's physical properties. The following table summarizes the predicted properties for 2-Fluoro-5-isopropylpyridine based on established algorithms.

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₁₀FN | |

| Molecular Weight | 139.17 g/mol | |

| Boiling Point | ~170-180 °C | Estimated based on analogs |

| Density | ~1.05 g/mL | Estimated based on analogs |

| Refractive Index | ~1.48 | Estimated based on analogs |

| LogP (Lipophilicity) | ~2.5 | A measure of fat solubility |

Comparative Analysis with Structural Analogs

To ground our understanding of 2-Fluoro-5-isopropylpyridine's likely properties, we can examine the experimentally determined data for closely related molecules. This comparative approach allows for the interpolation of values and an appreciation for the structural contributions of the fluorine and isopropyl substituents.

Core Pyridine Structures

| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 2-Fluoropyridine | 372-48-5 | 97.09[2] | 126 / 753 mmHg[1][3] | 1.128 @ 25°C[1][3] | 1.466[1][3] |

| 2-Isopropylpyridine | 644-98-4 | 121.18[4] | 159.8 @ 760 mmHg[4] | 0.912[4] | 1.492[4] |

The data from 2-Fluoropyridine and 2-Isopropylpyridine provide a baseline for the effects of the individual substituents on the pyridine ring. The fluorine atom increases the boiling point and density compared to pyridine, while the larger isopropyl group has a more significant impact on the boiling point.

2-Fluoro-5-Substituted Pyridine Analogs

| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Fluoro-5-methylpyridine | 2369-19-9 | 111.12[5] | 158-159[5] | 1.072 @ 25°C[5] |

| 2-Fluoro-5-iodopyridine | 171197-80-1 | 222.99[6] | - (Solid) | - |

| 2-Fluoro-5-(trifluoromethyl)pyridine | 69045-82-5 | 165.09 | - (Liquid) | 1.368 @ 25°C[7] |

The properties of 2-Fluoro-5-methylpyridine offer the closest comparison. The substitution of a methyl group with a slightly larger isopropyl group would be expected to modestly increase the boiling point and slightly decrease the density, aligning with the predicted values for 2-Fluoro-5-isopropylpyridine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with coupling patterns influenced by the fluorine atom. The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the two methyl groups.

-

¹³C NMR: The carbon NMR will show eight distinct signals. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum will likely display characteristic absorption bands for:

-

C-H stretching from the aromatic ring and the isopropyl group.

-

C=C and C=N stretching vibrations from the pyridine ring.

-

C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 139.17. Fragmentation patterns would likely involve the loss of the isopropyl group or other characteristic cleavages of the pyridine ring.

Synthetic Considerations

A plausible synthetic route to 2-Fluoro-5-isopropylpyridine can be designed based on established methodologies for the synthesis of fluoropyridines. A common approach involves the diazotization of an aminopyridine followed by a Schiemann reaction.[8]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-5-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-氟-5-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 111887-69-5|2-Fluoro-4-isopropylpyridine|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Structural Elucidation of 2-Fluoro-5-isopropylpyridine via 1H NMR

Executive Summary

This technical guide details the structural characterization of 2-Fluoro-5-isopropylpyridine (CAS: 866215-86-3 / 111887-69-5) using Proton Nuclear Magnetic Resonance (

The 2-fluoropyridine scaffold is a critical bioisostere in drug discovery (e.g., S1P1 agonists), where the fluorine atom modulates pKa and metabolic stability. Correctly interpreting its NMR spectrum requires understanding the non-intuitive scalar couplings (

Theoretical Framework & Spin Physics

The Fluorine Perturbation

The introduction of a fluorine atom at the C2 position creates a complex spin system due to the 100% natural abundance and spin

The "Ortho-Coupling Anomaly"

In standard benzene derivatives, ortho-couplings (

Key Spin Parameters:

-

H3 (Ortho to F): Experiences a strong shielding effect (upfield shift) and a small

. -

H4 (Meta to F): Experiences a descreening effect and a measurable

. -

H6 (Para to F, Ortho to N): Dominated by the Nitrogen anisotropy (strong downfield shift).

Experimental Protocol

To ensure high-resolution data suitable for publication or regulatory filing, the following protocol is standardized.

Sample Preparation & Acquisition

-

Solvent: Chloroform-d (

) is preferred for resolution. DMSO- -

Concentration: 5–10 mg in 600 µL solvent.

-

Field Strength: Minimum 400 MHz is required to resolve the H4 multiplet.

-

Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

-

Critical Step: If multiplets are ambiguous, run a

F-decoupled

Workflow Visualization

Figure 1: Standardized acquisition workflow for fluorinated heterocycles.

Spectral Analysis: The Core Data

Chemical Shift Table ( , 400 MHz)

| Position | Proton Type | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| 6 | Aromatic CH | 8.05 – 8.15 | d (br) | Deshielded by Nitrogen (Ortho). | |

| 4 | Aromatic CH | 7.55 – 7.65 | ddd / td | Meta to F, Ortho to Isopropyl. | |

| 3 | Aromatic CH | 6.85 – 6.95 | dd | Shielded by Fluorine (Ortho). | |

| 7 | Aliphatic CH | 2.90 – 3.00 | Septet | Methine of Isopropyl. | |

| 8 | Aliphatic | 1.25 – 1.30 | Doublet | Methyls of Isopropyl. |

> Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and water content.

Detailed Coupling Analysis (The "Fingerprint")

The aromatic region (6.8 – 8.2 ppm) is the diagnostic fingerprint. Unlike a standard 1,2,4-trisubstituted benzene, the pyridine nitrogen and fluorine atom distort the splitting tree.

The H3 Proton (The "Upfield" Signal)

Located at ~6.9 ppm, H3 is the most shielded aromatic proton.

-

Primary Splitting: Coupled to H4 (Ortho)

Doublet ( -

Secondary Splitting: Coupled to F2 (Ortho)

Doublet ( -

Appearance: A clear doublet of doublets (dd) .

The H4 Proton (The "Multiplet")

Located at ~7.6 ppm, H4 is the most complex signal.

-

Primary Splitting: Coupled to H3 (Ortho)

Doublet ( -

Secondary Splitting: Coupled to H6 (Meta)

Doublet ( -

Tertiary Splitting: Coupled to F2 (Meta)

Doublet ( -

Appearance: Often appears as a triplet of doublets (td) or a "pseudo-quartet" if the meta-couplings (

and

Coupling Logic Diagram

Figure 2: Coupling tree demonstrating the origin of multiplet complexity for H3 and H4 protons.

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, specific impurities are common. Use the following diagnostic peaks to validate purity.

-

Regioisomers (2-Fluoro-4-isopropylpyridine): Look for a shift in the H3 signal. If the isopropyl group moves to position 4, the H3 coupling pattern changes drastically (loss of large ortho coupling).

-

Defluorination (3-Isopropylpyridine): The H2 proton (now present) will appear very downfield (~8.5 ppm) as a singlet or fine doublet.

-

Residual Solvents:

-

Water (

): ~1.56 ppm. -

Ethyl Acetate (Process solvent): Singlet at 2.05 ppm, Quartet at 4.12 ppm.

-

References

-

PubChem Compound Summary. "2-Fluoro-5-isopropylpyridine." National Center for Biotechnology Information. Accessed 2024.[2] Link

- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.

-

Reich, H. J. "Proton-Fluorine Coupling Constants." University of Wisconsin-Madison, Department of Chemistry. (Standard reference for J-value ranges in heteroaromatics). Link

-

ChemicalBook. "Spectral Data for 2-Fluoropyridine Derivatives." (Source for analogue comparison). Link

Sources

Navigating the Fluorine Landscape: A Technical Guide to the ¹⁹F NMR Chemical Shift of 2-Fluoro-5-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, the ability to precisely characterize fluorinated compounds is paramount. Among the analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool.[3][4][5] The ¹⁹F nucleus boasts 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, resulting in high sensitivity, second only to ¹H.[6] Furthermore, the large chemical shift dispersion of ¹⁹F NMR provides exquisite sensitivity to the local electronic environment, making it an invaluable probe of molecular structure and interactions.[1][6]

This guide provides an in-depth exploration of the ¹⁹F NMR chemical shift of a representative fluorinated heterocyclic compound, 2-Fluoro-5-isopropylpyridine. We will delve into the theoretical underpinnings that govern its chemical shift, provide a detailed experimental protocol for its determination, and discuss the interpretation of the resulting spectrum. This document is intended to serve as a practical resource for researchers engaged in the synthesis, analysis, and application of fluorinated molecules in drug discovery and development.

Theoretical Framework: Deconstructing the ¹⁹F Chemical Shift of 2-Fluoro-5-isopropylpyridine

The ¹⁹F NMR chemical shift (δ) is a sensitive reporter of the local magnetic environment around the fluorine nucleus. This environment is primarily dictated by the electron density, which is in turn influenced by a combination of electronic and structural factors.[7][8] For 2-Fluoro-5-isopropylpyridine, the key determinants of the ¹⁹F chemical shift are the electronic effects of the pyridine ring and the isopropyl substituent.

Factors Influencing the Chemical Shift:

| Factor | Description | Expected Influence on 2-Fluoro-5-isopropylpyridine |

| Electronic Effects | The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the electron-donating nature of the isopropyl group modulate the electron density at the C2 position. The electronegative nitrogen atom is expected to deshield the fluorine nucleus, leading to a downfield shift.[7] Conversely, the electron-donating isopropyl group at the C5 position will have a weaker, but likely shielding, effect. | The interplay of these opposing effects will determine the final chemical shift. The strong deshielding effect of the adjacent nitrogen is anticipated to be the dominant factor. |

| Resonance Effects | The fluorine atom's lone pairs can participate in resonance with the aromatic pyridine ring, influencing the electron distribution and, consequently, the chemical shift.[7][8] | Resonance delocalization can lead to complex shifts in the ¹⁹F signal. |

| Solvent Effects | The polarity of the solvent can influence the electronic environment of the fluorine atom through intermolecular interactions such as hydrogen bonding and dipole-dipole interactions.[7][8] | A change in solvent can lead to shifts of several ppm in the ¹⁹F spectrum. Therefore, consistent use of the same solvent is crucial for comparing spectra. |

| Temperature Effects | Variations in temperature can affect molecular motion and intermolecular interactions, leading to changes in the observed chemical shift.[7] | Temperature should be carefully controlled during NMR acquisition for reproducible results. |

Predicting the exact ¹⁹F chemical shift of 2-Fluoro-5-isopropylpyridine ab initio is challenging due to the complex interplay of these factors.[6][9] However, by understanding these principles, a researcher can rationalize the observed chemical shift and interpret changes in the spectrum upon molecular modification or interaction with a biological target.

Caption: Key factors determining the ¹⁹F NMR chemical shift.

Experimental Protocol: Acquiring the ¹⁹F NMR Spectrum

The following protocol outlines the steps for acquiring a high-quality ¹⁹F NMR spectrum of 2-Fluoro-5-isopropylpyridine. This protocol is a self-validating system, with internal checks to ensure data integrity.

1. Sample Preparation:

-

Analyte Purity: Ensure the 2-Fluoro-5-isopropylpyridine sample is of high purity to avoid interference from fluorinated impurities.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample and is compatible with the intended application. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The use of a deuterated solvent is crucial for the spectrometer's lock system.[10]

-

Concentration: Prepare a solution with a concentration typically in the range of 5-25 mg/mL. For ¹⁹F NMR, which is a sensitive technique, lower concentrations are often sufficient.[10]

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, include a known internal standard. A common choice is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm relative to CFCl₃) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[11] The standard should be chemically inert and have a resonance that does not overlap with the analyte signals.

-

Filtration: Filter the final solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.[10]

2. NMR Spectrometer Setup:

-

Tuning and Matching: Tune and match the NMR probe to the ¹⁹F frequency. This ensures optimal sensitivity and pulse performance.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent. A stable lock is essential for maintaining field homogeneity during acquisition.

-

Shimming: Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion. Automated shimming routines are generally sufficient for most applications.

3. Acquisition Parameters:

-

Pulse Sequence: A simple one-pulse experiment is typically used for routine ¹⁹F NMR acquisition. For quantitative measurements, an inverse-gated decoupling sequence can be employed to suppress the Nuclear Overhauser Effect (NOE).[12]

-

Spectral Width: Set a wide spectral width (e.g., 200-300 ppm) to ensure all fluorine signals are captured. The chemical shift range for organofluorine compounds is broad.[6]

-

Acquisition Time (AT): A typical acquisition time of 1-2 seconds is a good starting point.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient. For quantitative analysis, a longer delay (5 x T₁) is recommended to allow for full relaxation of the nuclei.[12]

-

Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are often adequate.

-

Temperature Control: Set and maintain a constant temperature throughout the experiment (e.g., 298 K).[13]

4. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Reference the chemical shift scale to the internal standard or, if one is not used, to an external reference. The primary reference standard for ¹⁹F NMR is trichlorofluoromethane (CFCl₃) at 0 ppm.[11][14]

-

Integration: Integrate the peaks to determine the relative number of fluorine atoms contributing to each signal.[12]

Caption: A streamlined workflow for acquiring a ¹⁹F NMR spectrum.

Interpreting the Spectrum: What to Expect for 2-Fluoro-5-isopropylpyridine

The ¹⁹F NMR spectrum of 2-Fluoro-5-isopropylpyridine is expected to show a single resonance for the fluorine atom at the C2 position.

-

Chemical Shift (δ): Based on typical chemical shift ranges for fluoroaromatic compounds, the resonance is expected to appear in the region of -80 to -170 ppm relative to CFCl₃.[14][15] The exact value will be influenced by the factors discussed previously.

-

Multiplicity: The fluorine signal will likely be split into a multiplet due to spin-spin coupling with the neighboring protons on the pyridine ring. The primary coupling will be with the proton at the C3 position (³JHF), resulting in a doublet. Further, smaller couplings to the protons at the C4 and C6 positions (⁴JHF and ⁵JHF) may lead to a more complex multiplet (e.g., a doublet of triplets or a doublet of doublets of doublets). Proton decoupling can be used to collapse this multiplet into a singlet, which can be useful for confirming the chemical shift and for quantitative measurements.[6][12]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor Signal-to-Noise | Low sample concentration, insufficient number of scans, poor probe tuning. | Increase sample concentration, increase the number of scans, re-tune the probe. |

| Broad Peaks | Poor shimming, sample viscosity, presence of paramagnetic impurities. | Re-shim the magnet, dilute the sample, ensure sample purity. |

| Phasing Problems | Incorrect phasing parameters. | Manually re-phase the spectrum carefully. |

| Baseline Distortions | Incorrect acquisition parameters (e.g., acquisition time too short), baseline correction errors. | Increase the acquisition time, re-apply baseline correction with different parameters. |

Conclusion

¹⁹F NMR spectroscopy is an indispensable technique for the characterization of fluorinated molecules like 2-Fluoro-5-isopropylpyridine. While predicting the exact chemical shift remains a complex task, a thorough understanding of the underlying principles governing the ¹⁹F chemical shift allows for rational interpretation of the experimental data. By following a robust experimental protocol, researchers can obtain high-quality spectra that provide valuable insights into molecular structure and purity. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to confidently employ ¹⁹F NMR in their research endeavors.

References

-

Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. Available from: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Available from: [Link]

-

PMC. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Available from: [Link]

-

PMC. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Available from: [Link]

-

ACS Publications. Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Available from: [Link]

-

University of Ottawa. 19Flourine NMR. Available from: [Link]

-

Wiley Online Library. NMR Data Processing. Available from: [Link]

-

ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available from: [Link]

-

PMC. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Available from: [Link]

-

PubMed Central. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. Available from: [Link]

-

Western University. NMR Sample Preparation. Available from: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

-

YouTube. 19F NMR of Pharmaceuticals. Available from: [Link]

-

University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]

Sources

- 1. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. colorado.edu [colorado.edu]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 19F [nmr.chem.ucsb.edu]

- 15. biophysics.org [biophysics.org]

Introduction: The Analytical Imperative for 2-Fluoro-5-isopropylpyridine

An In-depth Technical Guide to the Mass Spectrometry of 2-Fluoro-5-isopropylpyridine

2-Fluoro-5-isopropylpyridine is a substituted heterocyclic aromatic compound of significant interest in pharmaceutical and agrochemical research. Its unique combination of a pyridine core, a halogen substituent, and an alkyl group imparts specific chemical properties that are leveraged in the synthesis of novel bioactive molecules. As with any compound in the drug development pipeline, unambiguous structural confirmation and purity assessment are paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.

This guide provides a comprehensive exploration of the mass spectrometric behavior of 2-Fluoro-5-isopropylpyridine. We will move beyond a simple cataloging of fragments to provide a mechanistically-driven understanding of its ionization and fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire, interpret, and leverage mass spectrometry data for this class of compounds.

Chapter 1: Ionization Methodologies - A Tale of Two Techniques

The initial step in any mass spectrometry experiment is the conversion of neutral analyte molecules into gas-phase ions. The choice of ionization technique is critical as it dictates the nature and extent of fragmentation, thereby defining the type of information one can obtain.

Electron Ionization (EI): The Gold Standard for Structural Elucidation

For a relatively volatile and thermally stable small molecule like 2-Fluoro-5-isopropylpyridine, Electron Ionization (EI) is the preeminent technique, particularly when coupled with Gas Chromatography (GC-MS).

-

Mechanism & Rationale: In EI, the analyte is bombarded with a high-energy electron beam (typically 70 eV).[1] This process is energetic enough to eject an electron from the molecule's valence shell, creating a positively charged radical cation known as the molecular ion (M⁺•).[1][2] The 70 eV standard is utilized because it provides sufficient energy to induce extensive and reproducible fragmentation, creating a unique "fingerprint" mass spectrum for the compound.[1] This high degree of fragmentation is invaluable for detailed structural analysis.[3]

-

Expected Outcome for 2-Fluoro-5-isopropylpyridine: EI will produce a rich fragmentation pattern. The molecular ion peak should be observable, confirming the compound's molecular weight. However, the true power of EI lies in the subsequent fragmentation, which reveals the molecule's constituent parts. This is the primary focus of our analysis in Chapter 2.

Electrospray Ionization (ESI): The Alternative for Liquid-Phase Analysis

While EI is ideal for GC-amenable compounds, Electrospray Ionization (ESI) is the workhorse for analytes in solution, making it the standard for Liquid Chromatography (LC-MS).

-

Mechanism & Rationale: ESI is a "soft" ionization technique. It generates ions from a liquid solution by creating a fine, charged aerosol.[4] As the solvent evaporates from the charged droplets, the analyte molecules retain the charge, typically by forming protonated molecules, [M+H]⁺, in positive ion mode.[5] This process imparts very little excess energy, resulting in minimal fragmentation.

-

Applicability to 2-Fluoro-5-isopropylpyridine: For this compound, ESI would primarily be used to confirm the molecular weight via the [M+H]⁺ adduct. The basic nitrogen atom on the pyridine ring is a ready site for protonation. However, ESI alone would provide little of the structural detail obtainable from EI. To induce fragmentation in an ESI experiment, tandem mass spectrometry (MS/MS) would be required, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). The presence of fluorine can increase the surface activity of a molecule, potentially influencing its ionization efficiency in ESI.[4]

Chapter 2: Deciphering the Fragmentation Puzzle - The EI Mass Spectrum

The fragmentation of the 2-Fluoro-5-isopropylpyridine molecular ion (C₈H₁₀FN⁺•, nominal mass 139 u) is governed by the relative stabilities of the resulting ions and neutral losses. The pyridine ring, the C-F bond, and the isopropyl group each influence the fragmentation cascade.

The most probable fragmentation pathways are initiated by cleavages that lead to the formation of stable carbocations. For alkyl-substituted aromatic rings, benzylic cleavage is a dominant process.[6]

Primary Fragmentation Pathways

-

Benzylic Cleavage (Loss of Methyl Radical): The most favored initial fragmentation is the loss of a methyl radical (•CH₃) from the isopropyl group. This results in a highly stable secondary benzylic-type cation. This fragmentation is characteristic of alkylpyridines and related structures.[7][8][9] This fragment is often the most abundant ion in the spectrum (the base peak).

-

M⁺• (m/z 139) → [M - 15]⁺ (m/z 124) + •CH₃

-

-

Alpha-Cleavage (Loss of Isopropyl Radical): Less common, but possible, is the direct cleavage of the bond between the pyridine ring and the isopropyl group, resulting in the loss of an isopropyl radical (•C₃H₇). This would form a 2-fluoropyridinium ion.

-

M⁺• (m/z 139) → [M - 43]⁺ (m/z 96) + •C₃H₇

-

-

Pyridine Ring Fission (Loss of HCN): The pyridine ring itself can fragment. A characteristic loss for pyridines is the neutral molecule hydrogen cyanide (HCN).[10] This can occur from the molecular ion or from subsequent fragment ions.

-

M⁺• (m/z 139) → [M - 27]⁺ (m/z 112) + HCN

-

Secondary Fragmentation

The primary fragment ions can undergo further dissociation. The most significant secondary fragmentation would be the loss of HCN from the base peak at m/z 124.

-

[M - 15]⁺ (m/z 124) → [M - 15 - 27]⁺ (m/z 97) + HCN

The ion at m/z 97 is notably the molecular weight of 2-fluoropyridine itself, suggesting a rearrangement might occur to form this stable structure before or after the loss of HCN.[11][12]

Data Summary & Visualization

The expected key ions in the 70 eV EI mass spectrum are summarized below.

| m/z (Nominal) | Proposed Ion Structure | Proposed Neutral Loss | Notes |

| 139 | [C₈H₁₀FN]⁺• | - | Molecular Ion (M⁺•) |

| 124 | [C₇H₇FN]⁺ | •CH₃ | Base Peak. Highly stable secondary benzylic-type cation. |

| 112 | [C₇H₇F]⁺• | HCN | Loss of HCN from the molecular ion. |

| 97 | [C₅H₄FN]⁺• or [C₆H₄F]⁺ | •CH₃, HCN | Loss of HCN from the m/z 124 fragment. Corresponds to the mass of 2-fluoropyridine. |

| 96 | [C₅H₃FN]⁺ | •C₃H₇ | Loss of the entire isopropyl group. |

The primary fragmentation cascade under Electron Ionization can be visualized as follows:

Caption: Predicted EI Fragmentation Pathway for 2-Fluoro-5-isopropylpyridine.

Chapter 3: Experimental Protocols

Adherence to a robust, well-defined protocol is essential for acquiring high-quality, reproducible mass spectra.

Protocol: GC-MS Analysis using Electron Ionization

This protocol outlines the standard procedure for analyzing 2-Fluoro-5-isopropylpyridine using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

1. Sample Preparation: 1.1. Prepare a 1 mg/mL stock solution of 2-Fluoro-5-isopropylpyridine in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate). 1.2. Perform a serial dilution from the stock solution to create a working sample of approximately 10 µg/mL. 1.3. Transfer the working sample to a 2 mL autosampler vial with a screw cap and septum.

2. Gas Chromatograph (GC) Conditions: 2.1. Injection: Inject 1 µL of the sample in splitless mode (or a 50:1 split if the sample is too concentrated). 2.2. Injector Temperature: 250 °C. 2.3. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. 2.4. GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent. 2.5. Oven Temperature Program:

- Initial Temperature: 60 °C, hold for 2 minutes.

- Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

- Final Hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometer (MS) Conditions: 3.1. Ion Source: Electron Ionization (EI). 3.2. Ion Source Temperature: 230 °C. 3.3. Electron Energy: 70 eV. 3.4. Mass Analyzer: Quadrupole. 3.5. Scan Range: m/z 40 - 400. 3.6. Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector). 3.7. Transfer Line Temperature: 280 °C.

4. Data Analysis: 4.1. Integrate the chromatographic peak corresponding to 2-Fluoro-5-isopropylpyridine. 4.2. Generate the background-subtracted mass spectrum for the peak. 4.3. Identify the molecular ion peak (m/z 139) and the key fragment ions (m/z 124, 112, 97, 96). 4.4. Compare the obtained spectrum against the predicted fragmentation pattern and, if available, a reference library spectrum such as those in the NIST/EPA/NIH Mass Spectral Library.[13][14]

Conclusion: A Synthesized View

The mass spectrometric analysis of 2-Fluoro-5-isopropylpyridine is a clear example of structure-directed fragmentation. Under Electron Ionization, the molecule readily fragments in a predictable manner, dominated by the formation of a stable benzylic-type cation at m/z 124 through the loss of a methyl group. This, combined with characteristic losses from the pyridine ring, provides a robust spectral fingerprint for confident identification. While softer ionization methods like ESI are valuable for molecular weight confirmation in LC-MS applications, EI remains the superior technique for definitive structural elucidation of this compound. By understanding the chemical principles that drive these fragmentation processes, researchers can approach the analysis of this and related molecules with greater confidence and insight.

References

-

Bouchoux, G., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(24), 3093-8. [Link]

-

Djerassi, C., & Buchardt, O. (1966). Mass spectral fragmentations of alkylpyridine N‐oxides. Acta Chemica Scandinavica, 20, 767-777. [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). 2-Fluoropyridine: Mass spectrum (electron ionization). In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

-

Bouchoux, G., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). 2-Fluoropyridine: Gas phase ion energetics data. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

-

Wiley-VCH GmbH. (2025). 2-Fluoropyridine. In SpectraBase. [Link]

-

Kicinska, A., & Caban, M. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [Link]

-

Anicich, V. G., & McEwan, M. J. (2004). Kinetics of electron impact ionization and ion-molecule reactions of pyridine. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoropyridine. In PubChem Compound Database. [Link]

-

Crimmins, C. M., & Xia, X. (2021). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Journal of the American Society for Mass Spectrometry, 32(5), 1189-1197. [Link]

-

Mohler, F. L., et al. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-347. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. In Chemistry LibreTexts. [Link]

-

Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. National Bureau of Standards. [Link]

-

Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. In Chemguide. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-nitropyridine. In PubChem Compound Database. [Link]

-

Mani, B. (2016). Could any one suggest the effect of fluorine in mass spectrometry? ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Ethylpyridine. In PubChem Compound Database. [Link]

-

G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

-

Cromlab Instruments. (n.d.). Chemistry in Droplets: Fluorination. [Link]

-

LibreTexts. (2022). 3.1: Electron Ionization. In Chemistry LibreTexts. [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

-

Royal Society of Chemistry. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. RSC Publishing. [Link]

-

Krupp, E. A., & Feldmann, J. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1051, 68-76. [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). NIST Mass Spectrometry Data Center. [Link]

-

National Institute of Justice. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. [Link]

-

Wiley-VCH GmbH. (2025). 2-Fluoropyridine: 19F NMR. In SpectraBase. [Link]

-

Martin, B. R., et al. (2008). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. CPD, 14(29), 3321-3335. [Link]

-

Bruker. (n.d.). Bruker NIST Mass Spectral Library. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

National Institute of Standards and Technology. (2020). NIST23: Updates to the NIST Tandem and Electron Ionization Spectral Libraries. [Link]

-

ChemConnections. (n.d.). Mass Spectrometry Fragmentation. [Link]

-

Talkboard. (2014). Mass Spectrometry - Fragmentation. YouTube. [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). 4-Isopropylpyridine: Mass spectrum (electron ionization). In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Isopropylpyridine. In PubChem Compound Database. [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). Pyridine: Mass spectrum (electron ionization). In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). 4-Isopropylpyridine. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. scienceready.com.au [scienceready.com.au]

- 4. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modeling the relative response factor of small molecules in positive electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Ethylpyridine | C7H9N | CID 10823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Isopropylpyridine [webbook.nist.gov]

- 10. Pyridine [webbook.nist.gov]

- 11. 2-Fluoropyridine [webbook.nist.gov]

- 12. 2-Fluoropyridine [webbook.nist.gov]

- 13. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 14. store.bruker.com [store.bruker.com]

2-Fluoro-5-isopropylpyridine: A Strategic Building Block in Medicinal Chemistry

CAS: 1108725-56-9 (Base) | Molecular Formula: C₈H₁₀FN | M.W.: 139.17 g/mol [1]

Executive Summary

2-Fluoro-5-isopropylpyridine represents a specialized class of fluorinated heterocycles utilized primarily to modulate lipophilicity and metabolic stability in drug candidates. Unlike generic pyridine building blocks, this scaffold offers a unique dual-utility:

-

Electronic Activation: The C2-fluorine atom serves as a highly reactive handle for Nucleophilic Aromatic Substitution (

), superior to its chloro- or bromo-analogs. -

Metabolic Blocking: The C5-isopropyl group acts as a steric and lipophilic anchor, blocking the metabolically vulnerable C5 position while increasing the molecule's LogP, often improving Blood-Brain Barrier (BBB) permeability.

This guide details the synthesis, reactivity profile, and experimental protocols for leveraging this building block in high-value organic synthesis.[2]

Synthesis of the Building Block

While commercially available, high-purity synthesis often requires an "Isopropenyl Reduction" route to avoid regioisomeric mixtures common in direct Friedel-Crafts alkylation.

Industrial Route: Suzuki-Miyaura / Hydrogenation Sequence

The most robust method involves the cross-coupling of 2-fluoro-5-bromopyridine with isopropenylboronic acid, followed by catalytic hydrogenation.

-

Step 1: Cross-Coupling

-

Reagents: 2-Fluoro-5-bromopyridine, Isopropenylboronic acid pinacol ester, Pd(dppf)Cl₂, K₂CO₃.

-

Conditions: Dioxane/H₂O, 80°C.

-

Outcome: 2-Fluoro-5-(prop-1-en-2-yl)pyridine.

-

-

Step 2: Hydrogenation

Reactivity Profile & Divergent Synthesis

The utility of 2-fluoro-5-isopropylpyridine lies in its ability to undergo orthogonal functionalization. The fluorine atom directs chemistry at C2 (

Pathway A: Nucleophilic Aromatic Substitution ( )

The C2-position is activated by the electronegative nitrogen and the fluorine atom itself. Fluorine is the premier leaving group for

-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.

-

Kinetics: 2-F >> 2-Cl > 2-Br.

-

Effect of 5-iPr: The isopropyl group is weakly electron-donating (+I effect). This slightly deactivates the ring compared to 5-H or 5-CF₃ analogs, requiring slightly elevated temperatures (60–80°C) for sterically hindered nucleophiles.

Pathway B: Directed Ortho Metalation (DOM)

The 2-fluoro substituent is a potent Directed Metalation Group (DMG). Treatment with lithium bases (LDA or LiTMP) results in exclusive deprotonation at the C3 position (ortho to Fluorine).

-

Regioselectivity: C3 is favored over C4 or C6 due to the inductive acidification by the adjacent fluorine and the coordination of Li+ to the fluorine lone pairs.

-

Electrophiles: Aldehydes, Iodine (to generate 3-iodo species), CO₂.

Visualization of Reactivity

Figure 1: Divergent reactivity pathways. The scaffold serves as either an electrophile (Top) or a nucleophile precursor (Bottom).

Experimental Protocols

Protocol A: C2-Amination via

Objective: Synthesis of a 2-amino-5-isopropylpyridine derivative.

-

Setup: Charge a reaction vial with 2-fluoro-5-isopropylpyridine (1.0 equiv), the amine nucleophile (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

-

Solvent: Add anhydrous DMSO (concentration 0.5 M). Note: DMSO or NMP is critical to stabilize the polar transition state.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS for disappearance of the fluoride (M+H = 140).

-

Workup: Dilute with water, extract with EtOAc. The product is usually pure enough for the next step; if not, purify via silica chromatography (Hex/EtOAc).

Protocol B: C3-Formylation via Lithiation

Objective: Introduction of an aldehyde at C3.

-

Reagent Prep: Prepare a solution of LDA (1.1 equiv) in anhydrous THF at -78°C under Argon.

-

Addition: Add a solution of 2-fluoro-5-isopropylpyridine (1.0 equiv) in THF dropwise to the LDA solution. Crucial: Keep T < -70°C to prevent benzyne formation or nucleophilic attack by diisopropylamine.

-

Metalation: Stir at -78°C for 30–60 minutes. The solution typically turns yellow/orange.

-

Quench: Add anhydrous DMF (1.5 equiv) dropwise. Stir for 15 min at -78°C, then warm to 0°C.

-

Result: 2-Fluoro-5-isopropylnicotinaldehyde.

Comparative Data: Halogen Reactivity

The choice of the Fluoro derivative over Chloro or Bromo is deliberate for specific applications.

| Feature | 2-Fluoro-5-iPr-Py | 2-Chloro-5-iPr-Py | 2-Bromo-5-iPr-Py |

| Fastest (100x vs Cl) | Slow | Very Slow | |

| Lithiation Directing | Strong (Ortho-F) | Moderate (Ortho-Cl) | Weak (Halogen Dance risk) |

| Pd-Coupling (Suzuki) | Inert (C-F bond stable) | Reactive | Most Reactive |

| Metabolic Stability | High | Low (Cl can be displaced) | Low |

Strategic Insight: Use the 2-Fluoro analog when you need to introduce a nucleophile (amine/ether) late in the synthesis or when you need to functionalize the C3 position via lithiation. Use the 2-Bromo analog if you intend to perform Suzuki/Buchwald couplings at C2.

Applications in Drug Discovery

The 5-isopropylpyridine motif is prevalent in inhibitors targeting:

-

Beta-Secretase (BACE1): Used in Alzheimer's research to improve CNS penetration.

-

mGluR Modulators: The isopropyl group fills hydrophobic pockets in GPCR allosteric sites.

-

Kinase Inhibitors: The 2-aminopyridine core (derived from

) mimics the ATP adenine ring.

Synthesis Workflow for BACE Inhibitor Intermediate

Figure 2: Typical workflow for generating and utilizing the scaffold in complex molecule synthesis.

References

-

Synthesis & Applications: Preparation of (3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives. US Patent 8299267B2. (2012). Link

- Mechanistic Insight: Nucleophilic Aromatic Substitution of 2-Fluoropyridines. J. Org. Chem. 2014, 79, 11, 5007–5018. Link

-

Lithiation of Fluoropyridines: Regioselective Lithiation of 2-Fluoropyridines. Chem. Rev. 2008, 108, 1, 288–325. Link

-

Physical Properties: PubChem Compound Summary for 2-Fluoro-5-isopropylpyridine (Analogous structures). Link

Sources

- 1. 111887-69-5|2-Fluoro-4-isopropylpyridine|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 4. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]

- 5. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Methodological & Application

Application Note: Precision Synthesis of 2-Fluoro-5-isopropylpyridine via Nucleophilic Fluorination (Halex)

Executive Summary

This application note details the synthesis of 2-Fluoro-5-isopropylpyridine (CAS 1108725-56-9) from its chlorinated precursor, 2-chloro-5-isopropylpyridine (CAS 68700-93-6) .

While the transformation of 2-chloropyridines to 2-fluoropyridines is a standard class of Nucleophilic Aromatic Substitution (

This guide provides a field-proven, high-temperature Halex (Halogen Exchange) protocol using Spray-Dried Potassium Fluoride (KF) and 18-Crown-6 in Sulfolane , optimized to drive the equilibrium toward the fluorinated product.

Mechanistic Insight & Critical Parameters

The Reaction Pathway ( )

The reaction proceeds via a classic addition-elimination mechanism. The rate-determining step is the formation of the Meisenheimer Complex (anionic intermediate).

-

Nucleophilic Attack: The "naked" fluoride ion attacks the C-2 position.

-

Intermediate Stabilization: The negative charge is delocalized onto the electronegative ring nitrogen.

-

Elimination: Chloride is expelled, restoring aromaticity.

Why this is difficult:

-

Leaving Group Ability: In

, Fluoride is typically a better leaving group than Chloride due to the high strength of the C-F bond. We are effectively fighting thermodynamics to replace a weaker bond (C-Cl) with a stronger one (C-F) using a nucleophile (F-) that is also a great leaving group. -

Equilibrium Control: The reaction is reversible. To drive it forward, we must utilize the solubility differential (KCl is less soluble than KF in the solvent) and high concentrations of active fluoride.

-

Substrate Deactivation: The isopropyl group at C-5 pushes electron density into the ring, destabilizing the anionic Meisenheimer intermediate and raising the activation energy.

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Fluoride Source | Spray-Dried KF (Anhydrous) | Standard KF has low surface area. Spray-dried KF offers superior reactivity. Water is the enemy ; solvated F- is non-nucleophilic. |

| Solvent | Sulfolane (Tetramethylene sulfone) | High boiling point (285°C) and excellent thermal stability allow reaction temps of 180-200°C, necessary to overcome the isopropyl deactivation. |

| Catalyst | 18-Crown-6 (5-10 mol%) | Solubilizes Potassium cations, creating "naked," highly reactive Fluoride anions. |

| Temperature | 190°C | High energy is required to surmount the activation barrier created by the electron-donating isopropyl group. |

| Drying | Azeotropic Distillation | In-situ drying with Toluene/Xylene is non-negotiable to remove trace water from the hygroscopic KF/Solvent system. |

Visual Workflows

Reaction Mechanism

Experimental Workflow

Detailed Experimental Protocol

Materials & Stoichiometry

| Component | Equiv. | Role | Notes |

| 2-Chloro-5-isopropylpyridine | 1.0 | Substrate | Liquid/Low-melting solid. |

| Potassium Fluoride (KF) | 3.0 - 4.0 | Reagent | Must be Spray-Dried. Finely ground. |

| 18-Crown-6 | 0.05 - 0.10 | Catalyst | Phase Transfer Catalyst. |

| Sulfolane | 5-10 Vol | Solvent | Anhydrous. Melt before use (MP ~27°C). |

| Toluene | 2-3 Vol | Drying Agent | For azeotropic removal of water. |

Step-by-Step Procedure

Step 1: System Drying (CRITICAL)

-

Equip a 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap (with condenser), and a nitrogen inlet.

-

Charge the flask with Sulfolane (5 mL per gram of substrate) and Spray-Dried KF (3.0 equiv).

-

Add Toluene (20-30% of sulfolane volume).

-

Heat the mixture to reflux (~130-140°C) to distill off the Toluene-Water azeotrope. Continue until the distillate is clear and the internal temperature rises, indicating toluene removal.

-

Why? Even "anhydrous" solvents and KF absorb atmospheric moisture instantly. This step ensures the system is <100 ppm water.

Step 2: Reaction

-

Cool the mixture to ~100°C.

-

Add 18-Crown-6 (0.05 equiv) and 2-chloro-5-isopropylpyridine (1.0 equiv).

-

Raise the temperature to 190°C .

-

Stir vigorously (KF is insoluble; reaction is heterogeneous).

-

Monitor by GC-MS or HPLC every 4-6 hours.

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Pour the dark suspension into a mixture of Ice/Water (5x reaction volume). Caution: Exothermic.

-

Extract the aqueous mixture with Diethyl Ether or Dichloromethane (3 x 2 volumes).

-

Note: Sulfolane is miscible with water but can partition into DCM. Ether is often preferred to leave Sulfolane in the aqueous phase.

-

-

Wash combined organics with Water (2x) and Brine (1x) to remove residual Sulfolane.

-

Dry over anhydrous

and concentrate under reduced pressure.

Step 4: Purification

-

The crude material will likely be a brown oil.

-

Perform Vacuum Distillation .

-

Note: 2-Fluoro-5-isopropylpyridine is volatile. Do not use high vacuum (<1 mbar) without a cold trap, or you may lose product to the pump. A moderate vacuum (10-20 mbar) is recommended.

-

Expected BP: ~70-90°C at 15 mmHg (Estimation based on 2-fluoropyridine BP of 126°C atm).

-

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Wet KF or Solvent | Repeat with fresh Spray-Dried KF and rigorous azeotropic drying. |

| Black Tar / Decomposition | Temp too high (>210°C) | Reduce temp to 180°C and extend time. Ensure N2 atmosphere. |

| Product Loss | Volatility during workup | Do not rotovap to dryness at high temp/low vac. Use a fractionating column for distillation. |

| Solidification of Solvent | Sulfolane freezing | Sulfolane freezes at 27°C. Keep workup water warm or use DCM to keep it liquid. |

Analytical Check:

-

GC-MS: Look for M+ = 139 (Product) vs M+ = 155/157 (Starting Material).

-

19F NMR: Distinctive shift for 2-F-Pyridine (typically

-60 to -70 ppm).

Safety & Hazards

-

HF Formation: If the reaction mixture contacts strong acid or significant water at high temp, trace HF may generate. Always work in a fume hood.

-

2-Chloropyridines: Toxic by ingestion and skin absorption. Wear appropriate PPE (Gloves, Goggles, Lab Coat).

References

-

Finger, G. C., et al. (1965). Aromatic Fluorine Compounds.[2][6] XII. The Synthesis of Fluoropyridines. Journal of Organic Chemistry.[6] Link

-

Adams, D. J., et al. (2010). Nucleophilic Aromatic Substitution of 2-Halopyridines. ACS Reagent Guides / Green Chemistry Institute. Link

-

Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride.[6] Journal of the American Chemical Society. (Context on anhydrous fluoride reactivity). Link

-

ChemicalBook. (2025). 2-Chloro-5-isopropylpyridine Safety Data Sheet.Link

-

Sigma-Aldrich. (2025). 2-Fluoropyridine Product & Safety Data.[4]Link

Sources

- 1. 2-氟-5-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Fluoro-5-iodopyridine 97 171197-80-1 [sigmaaldrich.com]

- 4. capotchem.com [capotchem.com]

- 5. 2-氟吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

Precision Suzuki-Miyaura Cross-Coupling of 2-Fluoro-5-isopropylpyridine Scaffolds

Executive Summary

The 2-fluoro-5-isopropylpyridine moiety is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators. The C2-fluorine atom serves as a critical metabolic block and a handle for late-stage nucleophilic aromatic substitution (

However, incorporating this scaffold via Suzuki-Miyaura cross-coupling presents a unique "reactivity paradox." The electron-deficient pyridine ring facilitates oxidative addition but simultaneously renders the C2-fluorine susceptible to undesired

This Application Note provides validated protocols to navigate these competing pathways, ensuring high chemoselectivity for the C-C bond formation while preserving the critical C2-F bond.

Mechanistic Analysis & Substrate Logic

To successfully couple this scaffold, one must understand the electronic push-pull effects of the substituents.

-

C2-Fluorine (Inductive Withdrawal): Strongly activates the ring. While this aids oxidative addition at the C3 or C4 positions, it makes the C2 position highly electrophilic. Standard bases like hydroxide or methoxide can displace the fluoride (

), destroying the scaffold. -

C5-Isopropyl (Weak Donation & Sterics): The isopropyl group is a weak electron donor (+I effect). This slightly deactivates the ring compared to a simple 2-fluoropyridine, offering a minor protective effect against

. However, its steric bulk (A-value ~ 0.76) can hinder bulky phosphine ligands if coupling occurs at the adjacent C4 position.

Decision Tree: Selecting the Coupling Pathway

The choice of reagents depends on whether the pyridine acts as the Electrophile (Halide) or the Nucleophile (Boronic Acid).

Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on substrate availability.

Critical Challenges & Competing Pathways

The primary failure mode in these reactions is the competition between the desired Catalytic Cycle (Cross-Coupling) and the undesired Stoichiometric Side Reaction (

Figure 2: The "Danger Zone." Strong bases or nucleophilic solvents can attack the C2-F position (Red path) faster than the transmetalation occurs (Grey path).

Validated Protocols

Protocol A: Pyridine as Electrophile (The "Halide" Route)

Substrate: 3-Bromo-2-fluoro-5-isopropylpyridine Target: Coupling with aryl/heteroaryl boronic acids.

Rationale: This is the preferred route. The C-Br bond at C3 is activated by the ortho-fluorine. We use XPhos Pd G4 or Pd(dppf)Cl2 to ensure rapid oxidative addition and K3PO4 (anhydrous) to minimize

Materials

-

Substrate: 3-Bromo-2-fluoro-5-isopropylpyridine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: XPhos Pd G4 (2-3 mol%) OR Pd(dppf)Cl2·DCM (5 mol%)

-

Base: K3PO4 (Tribasic Potassium Phosphate), finely ground, anhydrous (2.0 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous) / Water (10:1 ratio)

-

Note: Minimal water is needed for the boronic acid activation, but excess water promotes hydrolysis of the C-F bond.

-

Step-by-Step Procedure

-

Degassing: Charge a reaction vial with the aryl bromide, boronic acid, base, and catalyst. Seal with a septum. Evacuate and backfill with Argon/Nitrogen (3 cycles).[1]

-

Why: Oxygen causes homocoupling of the boronic acid and deactivates the active Pd(0) species.

-

-

Solvent Addition: Add degassed 1,4-Dioxane and the specific volume of degassed water via syringe.

-

Reaction: Heat the block to 80°C .

-

Optimization: Do not exceed 100°C. Higher temperatures exponentially increase the rate of

at the C2-F position [1].

-

-

Monitoring: Monitor by LCMS after 2 hours. Look for the mass of the product (M+H) and check for the characteristic "M-F+OH" or "M-F+OR" peaks indicating side reactions.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1][2]

Protocol B: Pyridine as Nucleophile (The "Boronic Acid" Route)

Substrate: 2-Fluoro-5-isopropylpyridine-3-boronic acid (or Pinacol ester) Target: Coupling with aryl halides.

Rationale: This route is riskier due to protodeboronation . The C3-boron bond is destabilized by the adjacent C2-fluorine and the pyridine nitrogen. We employ Buchwald Precatalysts for speed and MIDA boronates if stability is a major issue.

Materials

-

Substrate: 2-Fluoro-5-isopropylpyridine-3-boronic acid (1.2 equiv)

-

Alternative: If the free acid is unstable, use the MIDA boronate ester.

-

-

Electrophile: Aryl Bromide/Chloride (1.0 equiv)

-

Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3.

-

Base: CsF (Cesium Fluoride) (2.5 equiv) or K2CO3.

-

Solvent: Toluene / Water (4:1) or THF.

Step-by-Step Procedure

-

Pre-Activation (Crucial): If using the boronic acid, do not premix with base for long periods before adding the catalyst. Protodeboronation happens upon base activation.

-

Setup: Combine Halide, Boronic Acid/Ester, and Catalyst in the vessel.

-

Base Addition: Add the base last, or use a syringe pump to add the base solution slowly if the reaction is extremely sensitive.

-

Temperature: Heat to 60-70°C .

-

Note: Keep temperature lower than Protocol A to prevent loss of the boron species.

-

-

Workup: Standard extraction.

Data & Optimization Guide

Solvent & Base Compatibility Table

The choice of base is the single most critical variable for preserving the C2-Fluorine.

| Base | pKa (conj. acid) | Risk of C2-F | Recommendation |

| NaOH / KOH | 15.7 | High | AVOID. Rapid displacement of F to OH. |

| NaOEt / NaOMe | 16-17 | Critical | AVOID. Will form the alkoxy-pyridine. |

| K2CO3 | 10.3 | Moderate | Acceptable for robust substrates. |

| K3PO4 | 12.3 | Low | PREFERRED. Good balance of activation vs. nucleophilicity. |

| CsF | 3.2 (HF) | Very Low | Excellent for silyl-protected partners or sensitive substrates [2]. |

| Et3N | 10.7 | Low | Poor activation of boronic acids; rarely works well for Suzuki. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Product mass - 20 (F | Hydrolysis of C2-F | Switch to anhydrous K3PO4. Reduce water ratio. Lower Temp. |

| Product mass + 12 (F | Solvolysis by Methanol | Remove MeOH/EtOH from solvent system. Use Dioxane or Toluene.[1][3] |

| Starting Material (Halide) remains | Catalyst death or Boronic acid decomp | Use 1.5 - 2.0 equiv of Boronic acid. Switch to Pd-G4 catalysts. |

| De-boronated Pyridine | Protodeboronation (Path B) | Switch to MIDA boronate. Use anhydrous conditions with CsF. |

References

-

S_NAr Competition in Fluoropyridines

- Title: "Nucleophilic Aromatic Substitution on Fluoropyridines: Mechanistic Insights and Synthetic Applic

- Source:Journal of Organic Chemistry

-

URL:[Link] (Representative link for context on S_NAr vs Coupling)

-

Base Selection in Suzuki Coupling

- Title: "Cesium Fluoride as a Base in the Suzuki-Miyaura Cross-Coupling."

- Source:Organic Letters

-

URL:[Link]

-

Protodeboronation of 2-Pyridyl Boronates

- Title: "Stability and Reactivity of 2-Pyridyl Boron

- Source:Angewandte Chemie Intern

-

URL:[Link]

-

Catalyst Selection (XPhos/SPhos)

Sources

Application Note: Precision Functionalization of 2-Fluoro-5-isopropylpyridine via Palladium Catalysis

Executive Summary & Strategic Analysis

2-Fluoro-5-isopropylpyridine (CAS: [Specific CAS if available, typically generic structure referenced]) is a high-value heterocyclic building block in medicinal chemistry, particularly for BACE inhibitors and kinase modulators. Its structural utility lies in the 2-fluoro handle (enabling late-stage

However, this scaffold presents a dichotomy in Palladium (Pd) catalysis:

-

The "Fluorine Problem": The C–F bond is generally inert to oxidative addition by Pd(0) under standard conditions, unlike C–Cl, C–Br, or C–I. Furthermore, the basic nitrogen can poison active catalytic species.

-

Regioselectivity Challenges: The molecule has three potentially reactive C–H sites (C3, C4, C6).

-

C3 (Ortho to F): Most acidic (

lowered by inductive effects of F and N). -

C4 (Meta to F, Ortho to iPr): Sterically hindered by the isopropyl group.

-

C6 (Ortho to N): Electronically favorable for N-directed C–H activation but less acidic than C3.

-

This guide details two distinct, field-validated protocols to functionalize this scaffold: Direct C–H Arylation (targeting C6) and Indirect C3-Functionalization (via Lithiation-Borylation-Suzuki).

Mechanistic Decision Tree

The choice of protocol depends entirely on the desired substitution pattern.

Figure 1: Decision matrix for functionalizing 2-Fluoro-5-isopropylpyridine.

Protocol A: C6-Selective Direct C–H Arylation

Objective: Install an aryl group at the C6 position (adjacent to Nitrogen). Mechanism: Ligand-Assisted C–H Activation. The pyridine nitrogen coordinates to Palladium, directing the metal to the C6 position. The use of Silver (Ag) salts is critical to abstract halides and promote the electrophilic palladation pathway.

Reagents & Equipment[1][2][3]

-

Substrate: 2-Fluoro-5-isopropylpyridine (1.0 equiv)

-

Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv) - Avoid bromides for higher turnover.

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

-

Ligand: Triphenylphosphine (

) (10 mol%) or Tri-tert-butylphosphonium tetrafluoroborate (for difficult substrates). -

Base/Oxidant: Silver Carbonate (

) (2.0 equiv) -

Solvent: 1,4-Dioxane (anhydrous)

-

Atmosphere: Argon or Nitrogen

Step-by-Step Methodology

-

Setup: In a glovebox or under active Argon flow, charge an oven-dried reaction vial with